![molecular formula C3H2BrN3O2 B3056497 4-Bromo-1-nitro-1h-pyrazole CAS No. 7185-93-5](/img/structure/B3056497.png)
4-Bromo-1-nitro-1h-pyrazole
Overview
Description
4-Bromo-1-nitro-1H-pyrazole is a heterocyclic compound with a five-membered ring containing nitrogen atoms. It belongs to the pyrazole family and exhibits diverse properties due to its unique structure. The compound combines a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom in its annular structure. The substituent groups on the other three positions of the ring contribute to its varied synthetical, biological, and photophysical properties .
Synthesis Analysis
The synthesis of 4-bromo-1-nitro-1H-pyrazole involves bromination reactions. For instance, researchers have reported the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles using interesting methodologies. One approach utilizes brominated electrophilic substrates, while the other involves bromination of the pyrazole ring using NBS as the brominating agent .
Molecular Structure Analysis
The molecular structure of 4-bromo-1-nitro-1H-pyrazole consists of a five-membered ring with a bromine atom and a nitro group. Crystallographic data reveals its arrangement and bonding patterns . The 3D structure can be visualized using tools like Java or Javascript .
Chemical Reactions Analysis
4-Bromo-1-nitro-1H-pyrazole can participate in various chemical reactions. For example, it can undergo cyanation reactions, oxidative phosphorylation inhibition, and energy-dependent calcium uptake . Additionally, it can serve as a precursor for the synthesis of more complex pyrazole derivatives through post-functionalization strategies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-nitro-1H-pyrazole include its melting point, solubility, stability, and reactivity. Experimental data can provide insights into its behavior under different conditions .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : 4-Bromo-1-nitro-1H-pyrazole is synthesized under mild reaction conditions and characterized using various techniques like NMR, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).
- Suzuki-Miyaura Cross Coupling : A general procedure for synthesizing 4-aryl-1H-pyrazoles involves the Suzuki-Miyaura cross coupling reaction with 4-bromo-1H-1-tritylpyrazole and arylboronic acids (Ichikawa, Nishioka, Arimoto, & Usami, 2010).
- Acid-Catalyzed Cycloaddition for Synthesis : Acid-catalyzed cycloaddition of hydrazones with β-bromo-β-nitrostyrenes is a method for the regioselective synthesis of 4-nitro-tetrasubstituted pyrazoles (Deng, Liang, & Mani, 2014).
Chemical Properties and Behavior
- Tautomerism and Structure : The tautomerism and structure of 4-bromo-1H-pyrazoles, including 4-bromo-1-nitro-1H-pyrazole, have been studied using magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).
Mechanism of Action
The specific mechanism of action for 4-bromo-1-nitro-1H-pyrazole depends on its context and application. As a synthetic intermediate, it contributes to the formation of various industrially and pharmaceutically crucial chemicals. Its biological activities and photophysical properties are also noteworthy .
properties
IUPAC Name |
4-bromo-1-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-1-5-6(2-3)7(8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCHRRFRZOACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599120 | |
Record name | 4-Bromo-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-nitro-1h-pyrazole | |
CAS RN |
7185-93-5 | |
Record name | 4-Bromo-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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